REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[C:7]([CH3:12])[C:6]=1[CH3:13]>CS(C)=O.O>[CH3:1][O:2][C:5]1[CH:10]=[CH:9][N+:8]([O-:11])=[C:7]([CH3:12])[C:6]=1[CH3:13] |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=[N+](C=C1)[O-])C)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a solution prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
to react for 3 hours at 40 to 50° C.
|
Duration
|
3 h
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a residue in the form of a black paste
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted three times with 670 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=[N+](C=C1)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |